molecular formula C16H19NO3 B3101822 (4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate CAS No. 140211-07-0

(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

Cat. No.: B3101822
CAS No.: 140211-07-0
M. Wt: 273.33
InChI Key: MOKKTXDDVHSSBZ-UONOGXRCSA-N
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Description

(4AS,7aS)-Benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate (CAS 140211-07-0) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development . This compound features a stereochemically defined bicyclic [3.3.0] octahydrocyclopenta[c]pyridine core, which is a valuable scaffold for constructing more complex bioactive molecules . Its primary research value lies in its application as a key chiral building block for the synthesis of novel therapeutic agents. The structure of this compound, particularly the benzyl carboxylate group, acts as an effective protecting group for the secondary amine, allowing for further selective functionalization of the core scaffold during multi-step synthetic sequences . Compounds based on this and closely related octahydrocyclopenta[c]pyrrolo scaffolds have demonstrated potent biological activity, such as functioning as antagonists of retinol-binding protein 4 (RBP4), a promising target for potential treatments of dry age-related macular degeneration (AMD) and Stargardt disease . Furthermore, this specific stereoisomer serves as a critical synthetic precursor in the synthesis of important pharmacophores, including the core structure of advanced fluoroquinolone antibiotics . Researchers utilize this intermediate to develop molecules that interact with specific enzymatic pathways and protein targets, facilitating the discovery of new medications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Safety and Handling: This compound may be harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Refer to the Safety Data Sheet for comprehensive hazard information . References: The applications and context of this compound are supported by scientific literature and patent data .

Properties

IUPAC Name

benzyl (4aS,7aS)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15-7-6-13-8-9-17(10-14(13)15)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKKTXDDVHSSBZ-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]2[C@@H]1CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions, esterification, and selective reductions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Selective reduction can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues with Bicyclic Cores

The target compound shares a bicyclic framework with several analogs, differing in substituents and protective groups:

Compound Name Core Structure Key Substituents Protective Group Evidence Source
(4aS,7aS)-Benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate Cyclopenta[c]pyridine 7-oxo, benzyl ester Benzyl
(3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Cyclopenta[c]pyrrole 5-oxo, tert-butyl ester tert-Butyl
(3aR,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate Pyrrolo[3,4-c]pyridine None (saturated) tert-Butyl
(3aS,7aS)-Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate Furo[3,2-b]pyridine 2-hydroxy-2-methyl, benzyl ester Benzyl

Key Observations :

  • Core Flexibility : The cyclopenta[c]pyridine/pyrrole systems (target compound and analog) exhibit rigid bicyclic structures, whereas furopyridine () and pyrrolopyridine () derivatives introduce heteroatoms (O or additional N) that alter electronic properties.

Protective Group Strategies

Protective groups critically impact solubility, stability, and synthetic pathways:

Protective Group Example Compound Stability in Acid/Base Typical Deprotection Conditions Evidence Source
Benzyl Target compound; (compound 8) Base-sensitive Hydrogenolysis (H₂/Pd-C)
tert-Butyl and compounds Acid-sensitive TFA or HCl
Boc (tert-butoxycarbonyl) Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Acid-sensitive TFA or HCl

Key Observations :

  • Benzyl vs. tert-Butyl : Benzyl esters (target compound) offer stability under acidic conditions but require harsher deprotection methods (e.g., catalytic hydrogenation) compared to tert-butyl groups, which are cleaved under mild acidic conditions .
  • Application Context : Benzyl-protected carbamates are preferred in intermediates requiring orthogonal protection, while tert-butyl groups simplify purification in solid-phase synthesis .

Key Observations :

  • Oxidation : The 7-oxo group in the target compound may be introduced via RuO₂-mediated oxidation, analogous to ’s method for 5-oxo derivative synthesis .

Recommendations :

  • Conduct comparative studies on the reactivity of 5-oxo vs. 7-oxo derivatives in nucleophilic addition reactions.
  • Explore benzyl deprotection strategies to optimize yield in API synthesis.

Biological Activity

(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : Benzyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
  • CAS Number : 140211-07-0
  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its use as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Cellular Targets : The compound binds to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding supports its potential as a therapeutic agent for bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis indicated that this reduction was associated with increased apoptosis markers such as Annexin V positivity and caspase activation.

Safety and Toxicology

According to the safety data sheet provided by AK Scientific, the compound is classified under several hazard categories including skin irritation and respiratory toxicity upon inhalation . Further toxicological studies are necessary to fully understand the safety profile.

Q & A

How can researchers optimize the synthesis of (4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate to improve yield and purity?

Methodological Answer:
Optimization involves stepwise control of reaction parameters. For example, temperature modulation (e.g., maintaining 0°C during Boc protection steps to minimize side reactions) and solvent selection (e.g., using CH₃CN/CCl₄/H₂O mixtures for oxidation) are critical . Purification via flash column chromatography or Kugelrohr distillation enhances purity, as demonstrated in analogous syntheses of cyclopenta[c]pyridine derivatives . Additionally, stoichiometric adjustments (e.g., RuO₂·H₂O-catalyzed oxidations) can improve selectivity for the ketone intermediate .

What strategies are effective for controlling stereochemistry during the synthesis of this compound?

Advanced Methodological Answer:
Stereochemical control requires chiral resolution agents and enantioselective catalysis . For instance, D(-)-tartaric acid has been used to resolve cis/trans isomers in related octahydro-pyrrolo[3,4-b]pyridine intermediates, achieving >99% enantiomeric excess . Similarly, dirhodium(II) carboxamidate complexes can catalyze enantioselective hetero-Diels–Alder reactions, which are applicable to constructing bicyclic frameworks like cyclopenta[c]pyridine . Computational modeling of transition states (e.g., DFT studies) further aids in predicting stereochemical outcomes .

What analytical techniques are recommended for confirming the structural integrity of this compound?

Basic Methodological Answer:
Nuclear Magnetic Resonance (NMR) is indispensable for verifying regiochemistry and stereochemistry. For example, ¹H- and ¹³C-NMR can confirm the presence of the benzyl ester and ketone groups . X-ray crystallography provides definitive proof of spatial arrangements, as demonstrated for structurally related cyclopenta[c]pyridine derivatives . High-Resolution Mass Spectrometry (HRMS) validates molecular formula accuracy, particularly for distinguishing isomers .

How can researchers resolve discrepancies in spectral data when characterizing derivatives of this compound?

Advanced Methodological Answer:
Discrepancies often arise from dynamic conformational changes or solvent-induced shifts . To address this:

  • Perform variable-temperature NMR to detect rotameric equilibria .
  • Use computational chemistry tools (e.g., Gaussian or ORCA) to simulate NMR spectra and compare with experimental data .
  • Cross-validate with 2D-COSY and NOESY to resolve overlapping signals in crowded spectral regions .

What are the common impurities encountered in the synthesis, and how can they be quantified?

Basic Methodological Answer:
Impurities include unreacted starting materials , diastereomeric byproducts , and oxidation intermediates (e.g., overoxidized pyrrolidine rings). HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is effective for separation, while LC-MS identifies low-abundance impurities . Pharmacopeial guidelines recommend setting relative retention time (RRT) thresholds (e.g., ≤1.0% for individual impurities) based on spiking experiments .

What mechanistic insights guide the design of novel derivatives for biological activity studies?

Advanced Methodological Answer:
Derivative design hinges on structure-activity relationship (SAR) studies and mechanistic enzymology . For example:

  • Quinolone derivatives of cyclopenta[c]pyridine exhibit antibacterial activity via DNA gyrase inhibition. Introducing electron-withdrawing groups (e.g., fluorine) at C6 enhances target binding .
  • Dirhodium(II)-catalyzed cycloadditions enable modular access to fused heterocycles, allowing systematic exploration of bioactivity .
  • Molecular docking with retinol-binding protein (RBP4) models predicts binding affinities for nonretinoid antagonists derived from this scaffold .

How can researchers validate the enantiomeric purity of intermediates in multi-step syntheses?

Advanced Methodological Answer:
Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers efficiently . For example, resolution of cis-6-benzylhexahydropyrrolo[3,4-b]pyridine-5,7-dione using D(-)-tartaric acid achieved >99% ee, confirmed by polarimetry and chiral SFC . Circular Dichroism (CD) spectroscopy further corroborates enantiopurity by detecting Cotton effects in chiral centers .

What are the best practices for scaling up laboratory-scale syntheses of this compound?

Methodological Answer:
Scale-up requires:

  • Solvent optimization (e.g., replacing CH₂Cl₂ with toluene for safer handling) .
  • Flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., Boc deprotection).
  • Process Analytical Technology (PAT) tools like in-line FTIR to monitor reaction progress .
  • Crystallization engineering (e.g., anti-solvent addition) to improve yield and particle size distribution .

How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

Advanced Methodological Answer:

  • LogP adjustments : Introducing hydrophobic groups (e.g., benzyl) increases lipophilicity, enhancing blood-brain barrier penetration .
  • Hydrogen-bond donors/acceptors : Adding carbamoyl groups (e.g., benzyl 4-(aminocarbonyl) derivatives) improves aqueous solubility .
  • Steric effects : Bulky substituents at the cyclopenta[c]pyridine bridgehead reduce metabolic clearance, as shown in pharmacokinetic studies .

What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Advanced Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., acetonitrile vs. THF) .
  • Machine Learning (ML) : Trains models on existing cyclopenta[c]pyridine reaction datasets to forecast yields and side products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
Reactant of Route 2
(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

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